molecular formula C61H94O30 B14083957 Herniariasaponin 7

Herniariasaponin 7

Cat. No.: B14083957
M. Wt: 1307.4 g/mol
InChI Key: XNRKDQAHYBHQDY-XYSYQHEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herniariasaponin 7 (CAS: 182625-43-0; Product ID: T125526) is a triterpenoid saponin isolated from Herniaria species, notably H. hirsuta. These compounds are characterized by a medicagenic acid aglycone core linked to oligosaccharide chains, often including rare sugars such as apiose .

Properties

Molecular Formula

C61H94O30

Molecular Weight

1307.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-carboxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C61H94O30/c1-23-32(66)41(86-48-37(71)34(68)33(67)29(20-62)85-48)39(73)50(82-23)89-44-43(88-52-45(74)61(80,21-63)22-81-52)40(84-25(3)64)24(2)83-51(44)91-54(79)60-16-14-55(4,5)18-27(60)26-10-11-30-56(6)19-28(65)46(90-49-38(72)35(69)36(70)42(87-49)47(75)76)59(9,53(77)78)31(56)12-13-58(30,8)57(26,7)15-17-60/h10,23-24,27-46,48-52,62-63,65-74,80H,11-22H2,1-9H3,(H,75,76)(H,77,78)/t23-,24+,27-,28-,29+,30?,31?,32-,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44+,45-,46-,48-,49-,50-,51-,52-,56+,57+,58+,59-,60-,61+/m0/s1

InChI Key

XNRKDQAHYBHQDY-XYSYQHEKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)OC(=O)C)O[C@H]9[C@@H]([C@](CO9)(CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC9C(C(CO9)(CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Herniariasaponin 7 typically involves the extraction of saponins from the aerial parts of Herniaria hirsuta. The process includes:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques are crucial for efficient industrial production.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction for Herniariasaponin 7, breaking glycosidic bonds to release sugar units and the medicagenic acid aglycone.

Key Findings:

  • Acid-Catalyzed Hydrolysis :
    this compound undergoes cleavage of glycosidic bonds under acidic conditions (e.g., HCl or H₂SO₄), yielding medicagenic acid and monosaccharides (e.g., glucose, apiose) .

    • Example:

      Herniariasaponin 7+H2OH+Medicagenic Acid+Sugar Moieties e g Apiose Glucose \text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Medicagenic Acid}+\text{Sugar Moieties e g Apiose Glucose }
    • Reaction conditions: 0.1–1.0 M HCl, 60–80°C, 2–6 hours .

  • Enzymatic Hydrolysis :
    β-Glucosidase and β-galactosidase enzymes selectively cleave terminal glucose/galactose residues during colonic biotransformation, increasing aglycone abundance .

Table 1: Hydrolysis Products of this compound

Reaction TypeConditionsProductsSource
Acid hydrolysis0.5 M HCl, 70°C, 4 hrsMedicagenic acid, apiose, glucose
Enzymatic hydrolysisβ-Glucosidase, pH 7.0Partially deglycosylated saponins

Oxidation Reactions

The triterpene core and hydroxyl groups in this compound are susceptible to oxidation.

Key Findings:

  • Phase I Metabolism :
    Hepatic cytochrome P450 enzymes oxidize medicagenic acid (post-hydrolysis) to form hydroxylated derivatives, enhancing solubility for excretion .

  • Laboratory Oxidation :
    Treatment with hydrogen peroxide (H₂O₂) oxidizes secondary alcohols to ketones, altering bioactivity.

Example Reaction:

Medicagenic Acid+O2P4503 Hydroxymedicagenic Acid\text{Medicagenic Acid}+\text{O}_2\xrightarrow{\text{P450}}\text{3 Hydroxymedicagenic Acid}

Conjugation Reactions (Phase II Metabolism)

Post-hydrolysis, medicagenic acid undergoes conjugation with glucuronic acid or sulfate groups in the liver.

Key Findings:

  • Glucuronidation :
    UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl groups, forming water-soluble metabolites .

  • Sulfation :
    Sulfotransferases add sulfate groups, further enhancing excretion efficiency .

Table 2: Conjugation Pathways

ReactionEnzymeMetabolite FormedBiological RoleSource
GlucuronidationUDP-glucuronosyltransferaseMedicagenic acid glucuronideRenal excretion
SulfationSulfotransferaseMedicagenic acid sulfateEnhanced solubility

Biosynthetic Reactions

This compound is biosynthesized via glycosylation and acetylation of medicagenic acid.

Key Steps:

  • Glycosylation : Sugar units (apiose, glucose) are attached via glycosyltransferases to the aglycone’s C-3 and C-28 positions .

  • Acetylation : Acetyl-CoA-dependent transferases add acetyl groups to specific hydroxyl residues, stabilizing the molecule .

Structural Features Influencing Reactivity:

  • Bidesmosidic Structure : Two sugar chains (C-3 and C-28) increase susceptibility to hydrolysis .

  • Acetyl Groups : Protect specific glycosidic bonds from enzymatic cleavage .

Stability and Degradation

This compound degrades under extreme conditions:

  • Thermal Degradation : Decomposition occurs above 150°C, forming triterpene fragments.

  • pH Sensitivity : Unstable in strongly acidic (pH < 2) or alkaline (pH > 10) environments, leading to aglycone precipitation .

Research Advancements

Recent studies highlight novel reactions and applications:

  • Dynamic Metabolomics : Machine learning models predict this compound’s metabolic pathways, identifying 15 new saponin derivatives post-biotransformation .

  • Anti-urolithiasis Activity : Deglycosylated metabolites inhibit calcium oxalate crystallization, validating traditional medicinal uses .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Herniariasaponin 7 involves its interaction with biological membranes and molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Herniariasaponin H is the most structurally complex, with seven sugar units and apiose, distinguishing it from Herniariasaponin G and 5 .

Metabolic Pathways

Herniariasaponins undergo gastrointestinal biotransformation via deglycosylation. Comparative studies reveal:

Compound Biotransformation Pathway Key Metabolites Biological Relevance
Herniariasaponin H Stepwise sugar elimination → medicagenic acid aglycone Medicagenic acid (m/z 501.3213 [M-H]⁻) Aglycone linked to anti-inflammatory and cholesterol effects
This compound Presumed similar pathway (inferred from structural similarity) Likely medicagenic acid Potential cholesterol-lowering activity
Hederacoside C Deglycosylation to hederagenin (aglycone) Hederagenin Benchmark for biotransformation studies

Contrast :

  • Herniariasaponin H’s biotransformation is well-documented, showing a 90% signal reduction during colonic phase digestion, while this compound’s metabolic profile remains unstudied .
  • Medicagenic acid (common aglycone in herniariasaponins) differs from hederagenin (aglycone in hederacoside C) by a C-2 hydroxyl and C-24 hydroxycarbonyl group, altering polarity and interaction with biological targets .

Functional and Pharmacological Comparisons

Compound Reported Activity Mechanistic Insights
Herniariasaponin H Cholesterol reduction in gallstones; anti-lithogenic effects Binds bile acids, modulating cholesterol crystallization
This compound Potential anti-lithogenic activity (inferred from structural and taxonomic similarity) Likely shares mechanism with Herniariasaponin H; requires validation
Schidigerasaponin E1 Cytotoxic activity (unrelated to herniariasaponins) Targets cancer cell membranes; distinct from herniariasaponins’ metabolic effects

Gaps and Challenges :

  • Structural ambiguity (e.g., exact glycosylation sites in this compound) complicates direct functional comparisons .

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